molecular formula C20H25NO5 B1413213 N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide CAS No. 1418113-86-6

N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide

Cat. No.: B1413213
CAS No.: 1418113-86-6
M. Wt: 359.4 g/mol
InChI Key: ZPLUUDZCBOTJLS-YCMQUSQPSA-N
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Description

N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[52102,6]decan-1-yl]methyl]adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a tricyclic core with an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, followed by oxidation and cyclization steps.

    Attachment of the Adamantane Moiety: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the tricyclic intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide is unique due to its tricyclic core structure combined with an adamantane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-[[(1R,2R,6S,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c22-16-14-13-1-2-20(26-13,15(14)17(23)25-16)9-21-18(24)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-15H,1-9H2,(H,21,24)/t10?,11?,12?,13-,14+,15-,19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLUUDZCBOTJLS-YCMQUSQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@H]3[C@@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Reactant of Route 3
N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Reactant of Route 5
N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Reactant of Route 6
N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide

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